molecular formula C8H6ClIO B1353769 o-Iodophenylacetyl chloride CAS No. 62300-07-6

o-Iodophenylacetyl chloride

Cat. No.: B1353769
CAS No.: 62300-07-6
M. Wt: 280.49 g/mol
InChI Key: ZNOGBAPLEYMVSS-UHFFFAOYSA-N
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Description

o-Iodophenylacetyl chloride: is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetyl chloride, where an iodine atom is substituted at the ortho position of the benzene ring. This compound is primarily used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-iodophenylacetyl chloride typically involves the reaction of o-iodophenylacetic acid with thionyl chloride in the presence of anhydrous benzene. The reaction mixture is refluxed for about 2 hours under agitation. After the reaction, the solvent and unreacted thionyl chloride are removed by distillation under reduced pressure. The residue is then subjected to further distillation under reduced pressure to obtain this compound as a light yellow oily product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: o-Iodophenylacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form o-iodophenylacetaldehyde or other related compounds.

    Oxidation Reactions: It can be oxidized to form o-iodophenylacetic acid or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include o-iodophenylacetamides, o-iodophenylacetates, and o-iodophenylthioacetates.

    Reduction Reactions: Products include o-iodophenylacetaldehyde and o-iodophenylethanol.

    Oxidation Reactions: Products include o-iodophenylacetic acid and related oxidized compounds.

Scientific Research Applications

Chemistry: o-Iodophenylacetyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of complex molecules in organic synthesis.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a crucial role in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of o-iodophenylacetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in pharmaceutical synthesis, it may react with amines to form amides, which are key intermediates in drug development.

Comparison with Similar Compounds

    Phenylacetyl chloride: Similar structure but lacks the iodine substitution.

    p-Iodophenylacetyl chloride: Iodine substitution at the para position instead of the ortho position.

    m-Iodophenylacetyl chloride: Iodine substitution at the meta position instead of the ortho position.

Uniqueness: o-Iodophenylacetyl chloride is unique due to the presence of the iodine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This ortho substitution can lead to different steric and electronic effects compared to its para and meta counterparts, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-(2-iodophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOGBAPLEYMVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448956
Record name o-iodophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62300-07-6
Record name o-iodophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 13.32 g (0.05 mol) of 2-iodophenylacetic acid in 75 ml thionyl chloride is refluxed for 2 hours, and the volatiles removed under vacuum. Toluene is added (3 times) and the solvent removed under vacuum after each addition to give 2-iodophenylacetyl chloride as a gum. To the preceding compound (0.05 mol) in a mixture of 100 ml of toluene-dichloromethane (1:1) is added 11 g (0.05 mol) of 2-iodoaniline and (0.10 mol) of diisopropylethylamine. The mixture is stirred at room temperature overnight and the solvent removed. The residue is dissolved in dichloromethane and the solution washed with 1N HCl, saturated sodium bicarbonate, brine and dried (Na2SO4). The solvent is removed and the residue recrystallized from methanol-ether to give 16.0 g of light brown crystals, m.p. 160°-163° C.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 10 g (0.038 mole) of o-iodophenylacetic acid was added 50 ml of a solution of 5.7 g (0.048 mole) of thionyl chloride in anhydrous benzene, and the mixture was refluxed for 2 hours under agitation. Then, the solvent and unreacted thionyl chloride were removed by distillation under reduced pressure below 40° C. and the residue was subjected to distillation under reduced pressure to obtain 9.6 g of o-iodophenylacetyl chloride as a light yellow oily product having a boiling point of 153° to 156° C. under 8 mmHg in a yield of 90%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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